molecular formula C8H9BrN2 B8662704 4-(1-Azetidinyl)-3-bromopyridine

4-(1-Azetidinyl)-3-bromopyridine

Cat. No.: B8662704
M. Wt: 213.07 g/mol
InChI Key: RMEXRSHQQURORK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Azetidinyl)-3-bromopyridine is a heterocyclic compound that features both an azetidine ring and a bromopyridine moiety. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research. The azetidine ring is a four-membered nitrogen-containing ring, while the bromopyridine moiety is a brominated derivative of pyridine, a six-membered nitrogen-containing aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Azetidinyl)-3-bromopyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Azetidinyl)-3-bromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1-Azetidinyl)-3-bromopyridine involves its interaction with molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The bromopyridine moiety can participate in binding interactions with proteins and nucleic acids, influencing their function .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

4-(azetidin-1-yl)-3-bromopyridine

InChI

InChI=1S/C8H9BrN2/c9-7-6-10-3-2-8(7)11-4-1-5-11/h2-3,6H,1,4-5H2

InChI Key

RMEXRSHQQURORK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=NC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 16×100 mm reaction tube under N2 was added, 3-bromo-4-chloropyridine (320 mg, 1.663 mmol), cesium carbonate (1.65 g, 5.06 mmol), and 1,2-dimethoxyethane (3 mL). The reaction mixture was flushed with nitrogen and then treated with azetidine (210 μL, 3.12 mmol). The reaction mixture was securely capped, stirred at room temperature for 5 min, then heated at 90° C. for 18 h. The reaction mixture was filtered through a small Celite plug by gravity, washed with dichloromethane (30 mL) and the volatiles were evaporated in vacuo to give 350 mg (99%) of the title compound as a pale yellow solid.
Quantity
320 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
210 μL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
99%

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